molecular formula C11H11BrO3 B8329817 5-(4-Bromophenyl)-2,2-dimethyl-1,3-dioxolan-4-one

5-(4-Bromophenyl)-2,2-dimethyl-1,3-dioxolan-4-one

Cat. No. B8329817
M. Wt: 271.11 g/mol
InChI Key: POAXYEDTHRJFHN-UHFFFAOYSA-N
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Patent
US06683211B1

Procedure details

(4-Bromo-phenyl)-hydroxy-acetic acid (97 g, 0.42 mol) is dissolved in 200 ml of acetone and cooled to −10° C. At this temperature 23 ml of concentrated sulfuric acid are added dropwise. After the addition is complete, the reaction mixture is stirred at −10° C. for further 30 minutes and is subsequently poured into a cooled (0° C.) solution of sodium carbonate (86 g, mol) in 800 ml of water. The crystalline 5-(4-bromo-phenyl)-2,2-dimethyl-[1,3]dioxolan-4-one is filtered, washed with ice-cold water and dried in the high-vacuum. 1H-NMR (300 MHz, CDCl3): 1.72 (s, 3H, CH3), 1.76 (s, 3H, CH3), 5.37 (s, 1H, CHO), 7.37 (d, 2H, CH arom.), 7.56 (d, 2H, CH arom.).
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
86 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:12])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.C(=O)([O-])[O-].[Na+].[Na+].[CH3:24][C:25]([CH3:27])=O>O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[O:12][C:25]([CH3:27])([CH3:24])[O:10][C:9]2=[O:11])=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
97 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C(=O)O)O
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
23 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
86 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at −10° C. for further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
is subsequently poured into
FILTRATION
Type
FILTRATION
Details
The crystalline 5-(4-bromo-phenyl)-2,2-dimethyl-[1,3]dioxolan-4-one is filtered
WASH
Type
WASH
Details
washed with ice-cold water
CUSTOM
Type
CUSTOM
Details
dried in the high-vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=CC=C(C=C1)C1C(OC(O1)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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